Listeriocin 743A
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KSYGNGVQCNKKKCWVDWGSAISTIGNNSAANWATGGAAGWKS |
Origin of Product |
United States |
Chemical Reactions Analysis
Production and Characterization
Listeria innocua 743 produces two inhibitors, one of which is Listeriocin 743A . The production of inhibitory activity occurs during exponential growth, with maximum activity during the early stationary phase .
Growth Conditions Production levels of inhibitory activity were identical at both 12 and 37°C . During exponential growth in liquid cultures, the majority of inhibitory activity remains cell-associated, requiring acidification of the medium to release the adsorbed inhibitors from the cell surface and determine total inhibitory activity .
Decline in Activity After the cessation of growth, a rapid decline in inhibitory activity occurs, which can be prevented by autoclaving the culture, suggesting it results from a cell-associated proteolytic activity .
Genetic Aspects
This compound is encoded by the lisA gene, located on a 2.9 Kb plasmid (pHC743) . The lisA gene encodes a 71-amino-acid prebacteriocin, which lacks the double glycine leader peptidase processing site common in other type II bacteriocins . LisA mutants are sensitive to the inhibitor, indicating that lisAB forms a single operon and that lisB represents the immunity protein .
Tn917 Mutants Mutants of L. innocua 743 were generated via transformation using the transposon delivery vector pTV1-OK . Mutants with insertions in lisA were sensitive to inhibition, while L. innocua 743-32, which produced reduced levels of inhibitory activity, was not .
Functional and Structural Analysis
The mature bacteriocin consists of 43 amino acids, with a predicted molecular mass of 4,484 Da . The export of this bacteriocin is sec-dependent . Alignment of the sequence with the processed N termini of related bacteriocins suggests that the mature bacteriocin consists of 43 amino acids .
Bacteriocin Activity
This compound demonstrates broad-spectrum inhibition of Listeria monocytogenes isolates . Mutants containing insertions into lisA were sensitive to the inhibitor, indicating that lisAB forms a single operon and that lisB represents the immunity protein .
Relationship to Pediocin Family
This compound falls within the pediocin family of type II bacteriocins widely produced by LAB (lactic acid bacteria) . These bacteriocins are well known as effective inhibitors of L. monocytogenes .
Comparison with Similar Compounds
Comparative Analysis with Similar Bacteriocins
Structural and Functional Homology
Listeriocin 743A shares significant sequence homology with other pediocin-like bacteriocins, particularly in its N-terminal region (Table 1). Key comparisons include:
Table 1: Comparative Features of this compound and Related Class IIa Bacteriocins
Preparation Methods
Microbial Cultivation and Culture Conditions
- Strain and Medium : Listeria innocua 743 is grown in Brain Heart Infusion (BHI) broth.
- Inoculation : Fresh overnight culture is used to inoculate the medium at a volume of 10 μl per 5.0 ml BHI.
- Incubation Temperature : Cultures are incubated at 12°C to optimize bacteriocin production.
- Sampling : Two tubes per day are sampled (morning and night) over the course of batch culture growth.
- Growth Monitoring : Optical density (OD) at 600 nm is measured to monitor bacterial growth.
- Supernatant Preparation : After sampling, 100 μl of acetic acid is added to the remaining culture to acidify it, followed by sterilization through 0.22-μm pore-size filtration to obtain cell-free supernatant containing the bacteriocin.
Extraction and Purification Procedures
- Cell Lysis for DNA and Protein Extraction : Cells are harvested by centrifugation at 10,000 × g for 10 minutes and resuspended in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
- Enzymatic Treatment : Lysozyme (10 mg/ml) is added and incubated on ice for 30 minutes to weaken cell walls.
- Detergent Lysis : Triton X-100 is added to 1% final concentration to lyse cells.
- Protein Precipitation : Ammonium acetate (7.5 M, pH 4.8) is added to the lysate to precipitate proteins.
- Organic Extraction : The crude mixture is extracted with phenol-chloroform-isoamyl alcohol (25:24:1) to remove contaminants.
- Phase Separation : Centrifugation separates the aqueous and organic phases, with the bacteriocin-containing fraction retained.
Electrophoretic Analysis and Activity Detection
- Gel Electrophoresis : The inhibitory activity is analyzed using 16% Tricine–SDS-PAGE.
- Sample Preparation : Samples are boiled for 5 minutes without β-mercaptoethanol before loading.
- Gel Fixation and Washing : Gels are fixed in acetic acid:isopropanol:water (5:20:75, vol/vol/vol) for 30 minutes, then washed twice with distilled water.
- Activity Assay : Gels are overlaid with 0.5% BHI agar containing Listeria indicator strains and incubated overnight at 37°C.
- Detection : Zones of inhibition on the gel indicate the presence and molecular weight of active bacteriocin fractions.
Genetic Cloning and Heterologous Expression
- Gene Identification : The bacteriocin gene (lisA) and associated immunity gene (lisB) are located on a 2.9 Kb plasmid (pHC743).
- Operon Structure : lisA and lisB form a single operon responsible for bacteriocin production and immunity.
- Cloning Strategy : The lisAB operon is PCR-amplified and cloned into the pCR2.1-TOPO vector.
- Host for Expression : Recombinant plasmids are transformed into Escherichia coli TOP10.
- Expression and Export : The bacteriocin is expressed and secreted in E. coli via the sec-dependent pathway, confirming that lisAB genes alone are sufficient for production and immunity.
Summary Table of Preparation Steps for this compound
| Step | Description | Conditions/Parameters | References |
|---|---|---|---|
| Culture Growth | Inoculate L. innocua 743 in BHI; incubate at 12°C | 5 ml BHI, 10 μl inoculum, 12°C | |
| Sampling & Monitoring | Collect samples twice daily; measure OD600; acidify with acetic acid; filter sterilize | OD600 measurement; 0.22 μm filter | |
| Cell Lysis | Centrifuge cells; resuspend in TE buffer; treat with lysozyme and Triton X-100 | Lysozyme 10 mg/ml, 1% Triton X-100 | |
| Protein Extraction | Add ammonium acetate; extract with phenol-chloroform-isoamyl alcohol; centrifuge for phase separation | 7.5 M ammonium acetate, pH 4.8 | |
| Electrophoresis | Run 16% Tricine-SDS-PAGE; fix and wash gels; overlay with indicator agar; incubate at 37°C | Boil samples 5 min; no β-mercaptoethanol | |
| Gene Cloning | PCR amplify lisAB operon; clone into pCR2.1-TOPO; transform into E. coli TOP10 | Constitutive lacZ promoter in vector | |
| Expression & Export | Confirm bacteriocin production and secretion in E. coli via sec-dependent pathway | Sec-dependent export system |
Detailed Research Findings
- The bacteriocin precursor encoded by lisA is 71 amino acids long, lacking the typical double glycine leader sequence, and the mature bacteriocin consists of 43 amino acids with a molecular mass of approximately 4,484 Da.
- Mutagenesis studies using Tn917 transposon insertions demonstrated that disruption of lisA abolishes bacteriocin production and immunity, confirming the operon structure and function.
- Heterologous expression in E. coli showed that the lisAB operon alone is sufficient for bacteriocin synthesis and immunity, and secretion is mediated by the sec-dependent pathway, a novel mechanism for pediocin-like bacteriocins.
- The bacteriocin exhibits broad-spectrum inhibitory activity against multiple Listeria monocytogenes serotypes, highlighting its potential for food safety applications.
Q & A
Basic: What are the conserved structural motifs and functional domains of Listeriocin 743A, and how do they compare to other class IIa bacteriocins?
Methodological Answer:
this compound belongs to the class IIa bacteriocins, characterized by a conserved YGNGVXC motif in the N-terminal region and a variable C-terminal domain responsible for target specificity . Comparative sequence alignment studies (e.g., using Clustal Omega or BLASTp) reveal that its C-terminal domain shares <30% homology with pediocin PA-1 and divercin V41, suggesting divergent evolutionary paths for host adaptation. Researchers should perform structural modeling (e.g., AlphaFold) to map electrostatic interactions between the C-terminal domain and cognate immunity proteins, which dictate antimicrobial spectrum .
Basic: What standardized protocols are recommended for purifying this compound from bacterial cultures?
Methodological Answer:
Purification typically involves ammonium sulfate precipitation (60–80% saturation) followed by hydrophobic interaction chromatography (HIC) using phenyl-Sepharose. Confirmation of purity requires SDS-PAGE (16% Tris-Tricine gels) and MALDI-TOF mass spectrometry (expected molecular weight: ~4.5 kDa). For reproducibility, document growth conditions (e.g., MRS broth, 30°C, microaerophilic) and protease inhibitors (e.g., PMSF) to prevent degradation during extraction .
Advanced: How can researchers design experiments to elucidate the mode of action of this compound against Gram-positive pathogens?
Methodological Answer:
A dual approach is recommended:
- In vitro assays : Measure membrane depolarization using DiSC3(5) fluorescence or conduct liposome leakage assays with synthetic lipid bilayers mimicking target membranes (e.g., Listeria monocytogenes membranes rich in cardiolipin).
- Genetic analysis : Knock out mptACD genes in Listeria to assess resistance mechanisms. Include controls (e.g., nisin-treated samples) and validate via transmission electron microscopy (TEM) to visualize pore formation .
Advanced: How should researchers address contradictions in reported minimal inhibitory concentration (MIC) values across studies?
Methodological Answer:
Discrepancies in MICs often arise from variations in assay conditions (pH, inoculum size) or strain-specific resistance. To resolve contradictions:
Standardize protocols : Follow CLSI guidelines for broth microdilution (pH 6.5, 37°C, 24h incubation).
Validate with reference strains : Include L. monocytogenes ATCC 19115 and Pediococcus acidilactici as sensitive/resistant controls.
Statistical analysis : Apply ANOVA with post-hoc tests to compare datasets and identify outliers .
Advanced: What bioinformatics tools are suitable for predicting interactions between this compound and bacterial membranes?
Methodological Answer:
Use in silico tools like HMMER for domain annotation, MEMSAT-SVM for transmembrane helix prediction, and PyMOL for docking simulations with lipid II or mannose phosphotransferase systems (PTS). Pair these with molecular dynamics (MD) simulations (GROMACS) to model peptide-lipid interactions at nanosecond resolution .
Basic: Which pathogens are empirically validated as targets of this compound?
Methodological Answer:
Primary targets include Listeria monocytogenes (serovars 1/2a, 4b) and Enterococcus faecalis. Validation requires agar diffusion assays (0.1–1.0 µg/disk) and time-kill curves (0–24h). Cross-reactivity with Bacillus spp. is strain-dependent; always confirm with 16S rRNA sequencing of test isolates .
Advanced: How can synergy between this compound and conventional antibiotics be systematically evaluated?
Methodological Answer:
Employ checkerboard assays to calculate fractional inhibitory concentration indices (FICIs):
- Synergy : FICI ≤0.5 (e.g., with ampicillin against biofilm-forming Listeria).
- Antagonism : FICI >4.0.
Use flow cytometry (propidium iodide staining) to quantify membrane damage potentiation. Ensure ethical approval for combinatorial studies to avoid non-clinically relevant synergies .
Advanced: What methodologies identify resistance mechanisms in bacterial populations exposed to this compound?
Methodological Answer:
Genomic sequencing : Perform Illumina WGS on resistant mutants to detect SNPs in mptACD or sigB operons.
Proteomics : Use 2D-DIGE to compare membrane protein expression (e.g., overexpression of efflux pumps).
Phenotypic microarrays : Assess metabolic shifts in resistant strains under stress (Biolog Phenotype MicroArrays) .
Basic: What in vitro models are recommended for evaluating this compound’s stability under gastrointestinal conditions?
Methodological Answer:
Simulate gastric fluid (pH 2.0, pepsin) and intestinal fluid (pH 7.0, pancreatin) incubation (37°C, 2h). Quantify residual activity via agar well diffusion and HPLC to detect proteolytic fragments. Include bile salts (0.3–3.0%) to assess duodenal stability .
Advanced: How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?
Methodological Answer:
- Feasible : Pilot studies to confirm peptide yield (>10 mg/L culture) and scalability.
- Novel : Explore understudied applications (e.g., anti-biofilm activity on medical implants).
- Ethical : Avoid human trials until cytotoxicity assays (e.g., hemolysis <5% at MIC) are completed.
- Relevant : Align with WHO priorities for antimicrobial resistance (AMR) mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
